Einecs 285-739-9

説明

特性

CAS番号 |

85136-16-9 |

|---|---|

分子式 |

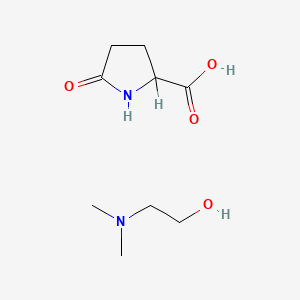

C9H18N2O4 |

分子量 |

218.25 g/mol |

IUPAC名 |

2-(dimethylamino)ethanol;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3.C4H11NO/c7-4-2-1-3(6-4)5(8)9;1-5(2)3-4-6/h3H,1-2H2,(H,6,7)(H,8,9);6H,3-4H2,1-2H3 |

InChIキー |

DAEHWWVKPWBXGD-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCO.C1CC(=O)NC1C(=O)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Oxo Dl Proline, Compound with 2 Dimethylamino Ethanol 1:1

Established Synthetic Routes and Reaction Mechanisms

The formation of 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1), involves the synthesis of its two precursors followed by a classic acid-base reaction.

Synthesis of 5-Oxo-DL-Proline (DL-Pyroglutamic Acid)

The most common and established route to 5-oxo-DL-proline is the thermal cyclodehydration of DL-glutamic acid. thieme-connect.denist.gov This intramolecular condensation reaction involves heating glutamic acid, which leads to the loss of a water molecule and the formation of the five-membered lactam ring characteristic of pyroglutamic acid. thieme-connect.de

Reaction Mechanism: The process is typically catalyzed by heat, and can also be facilitated by acids. thieme-connect.de The carboxylic acid group at the gamma position of glutamic acid undergoes nucleophilic attack by the amino group, leading to a tetrahedral intermediate which then eliminates water to form the stable cyclic amide (lactam).

Synthesis of 2-(Dimethylamino)ethanol (DMAE)

Established industrial methods for the synthesis of 2-(dimethylamino)ethanol primarily include:

Ethoxylation of Dimethylamine (B145610): This is the most prevalent method, where ethylene (B1197577) oxide reacts directly with dimethylamine. atamanchemicals.comguidechem.comatamanchemicals.com This reaction is typically performed under pressure and at elevated temperatures.

From Chloroethanol: An older method involves the reaction of chloroethanol with dimethylamine. guidechem.com

Reductive Amination: A patented method describes the production of DMAE by reacting triethanolamine (B1662121) with hydrogen gas in the presence of a catalyst capable of activating hydrogen. google.com

Reaction Mechanism (Ethoxylation): The reaction proceeds via a nucleophilic ring-opening of the ethylene oxide epoxide ring by dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks one of the carbon atoms of the ethylene oxide ring, leading to the formation of the N-C bond and the opening of the three-membered ring to form the final amino alcohol product.

Formation of the 1:1 Compound

The final compound is formed through a straightforward acid-base neutralization reaction between the acidic carboxylic acid group of 5-oxo-DL-proline and the basic tertiary amine group of 2-(dimethylamino)ethanol. atamanchemicals.comatamanchemicals.com

Reaction Mechanism: As a carboxylic acid, 5-oxo-DL-proline donates a proton (H+) to the lone pair of electrons on the nitrogen atom of the tertiary amine in DMAE. This results in the formation of an ionic bond between the resulting carboxylate anion and the dimethylaminoethylammonium cation. The reaction is typically exothermic and can be performed by mixing the two components in a suitable solvent or, in some cases, in a solid state. google.com

Table 1: Established Synthesis Overview

| Precursor | Starting Material(s) | Key Reaction Type |

|---|---|---|

| 5-Oxo-DL-proline | DL-Glutamic acid | Intramolecular cyclodehydration |

| 2-(Dimethylamino)ethanol | Dimethylamine and Ethylene Oxide | Nucleophilic ring-opening |

| Final 1:1 Compound | 5-Oxo-DL-proline and 2-(Dimethylamino)ethanol | Acid-Base Neutralization |

Novel Approaches in Chemical Synthesis and Process Optimization

Recent research has focused on developing more efficient, selective, and environmentally friendly synthetic methods for pyroglutamic acid derivatives and amino alcohols.

Novel Approaches for Pyroglutamic Acid Derivatives:

Double Michael Reactions: Highly functionalized pyroglutamic acid derivatives can be synthesized through double Michael reactions of alkynones with amide-tethered diacids in the presence of a substoichiometric amount of potassium tert-butoxide and a metal salt, which helps improve diastereoselectivity. nih.gov

Alkylation of Iminoesters: Functionalized pyroglutamates have been prepared by the alkylation of amino-acid derived iminoesters using Baylis-Hillman templates. nih.govresearchwithnj.com

Asymmetric Synthesis: A methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed via a 5-exo-tet cyclization of N-chloroacetyl aroylalanines. semanticscholar.orgmdpi.com

Novel Approaches for Amino Alcohols:

Enzymatic Cascades: Engineered two-enzyme cascades can selectively convert diols into the corresponding amino alcohols under mild, aqueous conditions at room temperature and pressure. rsc.org This biocatalytic approach offers high selectivity and sustainability.

Catalytic C-H Hydroxylation: A ligand-enabled selective γ-C(sp³)–H hydroxylation of amines using aqueous hydrogen peroxide provides a route to γ-amino alcohols. organic-chemistry.org

Process Optimization:

Optimization strategies aim to improve yield, purity, and cost-effectiveness while reducing reaction times and waste.

For Amino Acid Salt Synthesis: Solid-state synthesis, by intimately contacting fine particles of the amino acid and the base (e.g., NaOH or KOH) in a substantially dry state, can produce solid hydrated salts with high yields, avoiding complex isolation from solutions. google.com

General Peptide/Amino Acid Synthesis: Optimization involves the careful selection of coupling reagents, solvents, and reaction conditions (temperature and time) to minimize side reactions like racemization. creative-peptides.com Microwave-assisted synthesis has also been employed to reduce reaction times and by-product formation. creative-peptides.com

Derivatization Strategies and Functional Group Transformations

The chemical structure of 5-oxo-DL-proline and 2-(dimethylamino)ethanol offers several sites for derivatization and functional group interconversion, allowing for the synthesis of a wide range of analogues.

Transformations of 5-Oxo-DL-proline:

The pyroglutamic acid moiety contains a carboxylic acid, a secondary amide (lactam), and an alpha-carbon, which are all potential sites for chemical modification.

Carboxylic Acid Group:

Esterification: The carboxylic acid can be readily converted to esters (e.g., methyl or pentafluorobenzyl esters) by reacting with alcohols in the presence of an acid catalyst or with derivatizing agents like pentafluorobenzyl bromide (PFB-Br). nih.govresearchgate.net

Amide Formation: The acid can be activated and reacted with amines to form various amides.

Lactam Ring:

Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring and regenerate a glutamic acid derivative. researchgate.net

N-Alkylation/Acylation: The nitrogen atom of the lactam can be functionalized, for example, by methylation under basic conditions. semanticscholar.orgmdpi.com

Alpha-Carbon: The alpha-carbon can be functionalized, though this often requires more complex synthetic strategies, such as the alkylation of corresponding enolates. nih.gov

Transformations of 2-(Dimethylamino)ethanol:

DMAE is a bifunctional molecule with a primary alcohol and a tertiary amine, each offering distinct reactivity. atamanchemicals.comnih.gov

Primary Alcohol Group:

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. solubilityofthings.com

Esterification: It can react with carboxylic acids or their derivatives to form esters.

Conversion to Halides: The alcohol can be converted to an alkyl chloride using reagents like thionyl chloride (SOCl₂). organic-chemistry.org

Tertiary Amine Group:

Quaternization: The tertiary amine can react with alkyl halides to form quaternary ammonium (B1175870) salts.

Oxide Formation: It can be oxidized to form an N-oxide.

Salt Formation: As a base, it readily reacts with acids to form salts, which is the basis for the title compound. atamanchemicals.com

Table 2: Key Functional Group Transformations

| Molecule | Functional Group | Possible Transformation(s) |

|---|---|---|

| 5-Oxo-DL-proline | Carboxylic Acid | Esterification, Amide formation |

| Lactam | Hydrolysis, N-Alkylation | |

| 2-(Dimethylamino)ethanol | Primary Alcohol | Oxidation, Esterification, Conversion to Halides |

| Tertiary Amine | Quaternization, Salt Formation |

Stereochemical Considerations in Compound Synthesis

Stereochemistry is a critical aspect of amino acid chemistry. The title compound is derived from 5-oxo-DL -proline, which is a racemic mixture of the D- and L-enantiomers. nist.gov

Synthesis of the Racemate: The synthesis of the DL-racemate of pyroglutamic acid from DL-glutamic acid does not introduce new stereocenters, and the racemic nature of the starting material is maintained. nist.gov Synthetic routes for DL-proline itself have been developed. researchgate.net

Diastereoselective Reactions: When synthesizing derivatives of proline, controlling the stereochemistry is crucial. For instance, the alkylation of proline enolates can lead to different diastereomers depending on the reaction conditions and the protecting groups used. nih.gov The development of diastereoselective and asymmetric syntheses for substituted pyroglutamic acids is an active area of research. semanticscholar.orgmdpi.com

Salt Formation: The final step, the formation of the salt with the achiral 2-(dimethylamino)ethanol, does not affect the stereocenter at the alpha-carbon of the pyroglutamate (B8496135). The resulting product is a racemic salt, containing both (R)-5-oxoproline and (S)-5-oxoproline in equal amounts, each paired with a protonated 2-(dimethylamino)ethanol cation.

Cis/Trans Isomerization: A key stereochemical feature of the proline ring system is the cis/trans-isomerization of the peptide bond preceding the proline residue. This property is fundamental in protein folding and is an important consideration when incorporating proline derivatives into larger molecules. sigmaaldrich.com

Principles of Sustainable Synthesis Applied to the Compound

Green chemistry principles are increasingly being applied to the synthesis of amino acids, amino alcohols, and their derivatives to reduce environmental impact.

Sustainable Synthesis of 5-Oxo-proline:

Solvent-Free Synthesis: A simple, rapid, and sustainable synthesis of (S)-pyroglutamic acid has been developed through the thermal cyclodehydration of (S)-glutamic acid under solvent-free conditions. researchgate.net This method, which involves controlled heating for a short duration, avoids the use of potentially hazardous solvents and simplifies product isolation. This approach is directly applicable to the DL-form.

Bio-based Feedstocks: Glutamic acid, the precursor, is widely produced through fermentation, a biotechnological process that utilizes renewable feedstocks. nih.gov

Sustainable Synthesis of 2-(Dimethylamino)ethanol and other Amino Alcohols:

Biocatalysis: The use of engineered enzymes and whole-cell biocatalysts for the synthesis of chiral amino alcohols from bio-based materials like α-hydroxy ketones is a key area of green chemistry research. frontiersin.org These enzymatic processes operate under mild conditions and can offer high enantioselectivity. rsc.org

Catalysis with Abundant Metals: Research is ongoing to replace catalysts based on rare and precious metals (like ruthenium or iridium) with complexes of abundant, non-precious base metals such as manganese for the synthesis of compounds like pyrroles from amino alcohols. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Acceptorless dehydrogenative coupling reactions are an example of this principle applied to alcohol and amino alcohol chemistry. researchgate.net

Use of Greener Solvents: Efforts are being made to replace traditional organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, in catalytic processes for producing compounds like β-amino alcohols. uv.es

Environmental Fate and Transformation Pathways of 5 Oxo Dl Proline, Compound with 2 Dimethylamino Ethanol 1:1

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, the breakdown of chemical compounds through non-biological processes, is a critical factor in determining the persistence of substances in the environment. This includes processes such as phototransformation, hydrolysis, and oxidation-reduction reactions.

Phototransformation Processes and Kinetics in Aquatic and Atmospheric Systems

5-Oxo-DL-proline: There is a notable lack of specific studies on the phototransformation of 5-Oxo-DL-proline in aquatic and atmospheric systems. While it is a naturally occurring amino acid derivative, its photochemical fate has not been a significant focus of environmental research.

2-(Dimethylamino)ethanol (DMAE): In the atmosphere, DMAE is subject to indirect photolysis. The primary degradation pathway is through reactions with hydroxyl (OH) radicals. While specific kinetic data can vary depending on atmospheric conditions, this process contributes to the removal of DMAE from the air. Information regarding its phototransformation in aquatic systems is limited.

Hydrolytic Stability and Decomposition Pathways

2-(Dimethylamino)ethanol (DMAE): DMAE is considered to be hydrolytically stable under normal environmental conditions. acs.org The ester linkage in poly(2-(dimethylamino)ethyl methacrylate) has shown to be less sensitive to hydrolysis after polymerization, suggesting the stability of the core structure. acs.org

Oxidative and Reductive Transformation Processes

5-Oxo-DL-proline: Specific information regarding the oxidative and reductive transformation of 5-Oxo-DL-proline in environmental compartments is scarce. As an amino acid derivative, it can be metabolized by organisms, a process that involves oxidation. researchgate.net However, abiotic oxidative and reductive pathways in the environment have not been well-documented.

2-(Dimethylamino)ethanol (DMAE): Alkanolamines like DMAE can react with oxidizing agents. scbt.com In the context of environmental fate, its reaction with atmospheric oxidants like hydroxyl radicals is a key transformation process. Information on its abiotic reductive transformation in environments such as anaerobic sediments is not widely available.

Biotic Transformation and Microbial Degradation Dynamics

The breakdown of chemical substances by microorganisms is a primary route of transformation for many organic compounds in the environment.

Aerobic Biodegradation in Water and Soil Environments

5-Oxo-DL-proline: Studies have shown that pyroglutamic acid can be assimilated by bacteria under aerobic conditions. For instance, in the context of treating distillery wastewater, bacteria have been observed to utilize pyroglutamic acid. nih.gov This suggests that it can be a substrate for microbial degradation in environments with sufficient oxygen.

2-(Dimethylamino)ethanol (DMAE): DMAE is considered to be readily biodegradable under aerobic conditions. nih.gov Studies using activated sludge have demonstrated significant degradation of DMAE over a period of two weeks. nih.gov

Anaerobic Biotransformation Pathways and Microbial Interactions

5-Oxo-DL-proline: The anaerobic biotransformation of pyroglutamic acid is not well-documented in environmental literature. While the degradation of various amino acids by anaerobic bacteria has been studied, specific pathways for pyroglutamic acid are not detailed. annualreviews.orgnih.gov

2-(Dimethylamino)ethanol (DMAE): The anaerobic biodegradation of ethanolamines has been investigated, suggesting that compounds like DMAE can be degraded in the absence of oxygen. unl.eduresearchgate.netnih.gov However, specific pathways and microbial consortia involved in the anaerobic transformation of DMAE in different environmental settings require further research.

Identification and Characterization of Biodegradation Metabolites

The biodegradation of 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1) is expected to proceed via the separate metabolic pathways of its two components following dissociation in the environment.

5-Oxo-DL-proline (Pyroglutamic Acid): Pyroglutamic acid is a natural amino acid derivative found ubiquitously in biological systems. It is a key metabolite in the γ-glutamyl cycle, a pathway for synthesizing and degrading glutathione. wikipedia.orgresearchgate.net In this cycle, the enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. wikipedia.orgselleckchem.com Glutamate is a common, non-essential amino acid that can be further metabolized through various central metabolic pathways, such as the citric acid cycle, ultimately leading to mineralization into carbon dioxide and water. nih.gov Therefore, the primary biodegradation metabolite of the pyroglutamic acid moiety is glutamate.

2-(Dimethylamino)ethanol (DMAE): DMAE is considered to be readily biodegradable. nih.gov Studies on the biodegradation of other alkanolamines, such as triethanolamine (B1662121) and diethanolamine, show that degradation proceeds through the formation of ethanolamine and glycolaldehyde. microbiologyresearch.org Ethanolamine can then be metabolized to acetyl units. microbiologyresearch.org For DMAE, a similar pathway is anticipated, involving sequential demethylation and oxidation. It is metabolized in vivo by biosynthetic routes to ethanolamine and choline, which are then incorporated into phospholipids. scbt.com The ultimate biodegradation of DMAE is expected to result in the formation of ammonia, carbon dioxide, and water.

Environmental Partitioning and Transport Phenomena

The movement and distribution of the compound in the environment are governed by the physicochemical properties of its dissociated components.

The potential for a chemical to bind to soil and sediment is often predicted by its octanol-water partition coefficient (Log Kow) and its ionic state, which is determined by its pKa in relation to the environmental pH.

5-Oxo-DL-proline (Pyroglutamic Acid): This component has a very low LogP value of approximately -1.23. chemicalbook.com Chemicals with low Log Kow values (typically < 3) exhibit weak adsorption to organic matter in soil and sediment. This suggests that pyroglutamic acid will have a low soil organic carbon-water (B12546825) partitioning coefficient (Koc) and will not sorb significantly to soil or sediment matrices, indicating high mobility.

2-(Dimethylamino)ethanol (DMAE): This component also has a low Log Kow value, reported as -0.55. nih.gov Based on this, an estimated Koc of 1 suggests very low sorption and very high mobility. nih.gov However, DMAE has a pKa of 9.23-9.3. oecd.orgwikipedia.org In most environmental soils and waters (pH 5 to 9), it will exist predominantly in its protonated, cationic form. Cations can undergo ion exchange reactions with negatively charged surfaces of clay minerals and organic matter, leading to stronger sorption than predicted by the Koc value for the neutral species alone. nih.gov Therefore, while the potential for sorption via hydrophobic partitioning is low, electrostatic interactions may reduce its mobility in the subsurface environment.

Volatilization is the process by which a substance transfers from a liquid or solid state to a gaseous state. It is dependent on vapor pressure and, for aqueous systems, the Henry's Law constant.

5-Oxo-DL-proline (Pyroglutamic Acid): As a solid with a high melting point (160-163 °C) and a very low vapor pressure of 0.002 Pa at 25 °C, this component is essentially non-volatile from both terrestrial and aqueous systems. chemicalbook.com

2-(Dimethylamino)ethanol (DMAE): DMAE is a liquid with a moderate vapor pressure, reported in the range of 3.18 to 6.12 mmHg (approximately 424 to 816 Pa) at 20-25 °C. nih.govsigmaaldrich.com This suggests it has the potential to volatilize from dry soil surfaces. However, its estimated Henry’s Law constant is very low, at 1.8 x 10⁻⁹ atm·m³/mol. nih.gov This low value indicates that DMAE has a strong preference for the aqueous phase, and significant volatilization from water is not an important environmental fate process. nih.govoecd.org

A compound's potential to move through the soil profile and reach groundwater is primarily a function of its water solubility and its sorption characteristics.

5-Oxo-DL-proline (Pyroglutamic Acid): With high water solubility (10-15 g/100 mL at 20 °C) and a low potential for sorption, pyroglutamic acid is expected to be highly mobile in aqueous environments. chemicalbook.com This high mobility indicates a significant potential for leaching through the soil and transport to groundwater.

2-(Dimethylamino)ethanol (DMAE): DMAE is miscible with water. atamanchemicals.com Its low estimated Koc value suggests a high potential for mobility. nih.gov While its cationic nature at typical environmental pH levels may lead to some retardation due to sorption to soil particles, its very high water solubility means that it is still likely to be mobile in the aqueous phase. Consequently, DMAE is considered to have the potential for groundwater transport.

The exchange of a chemical between the atmosphere and surface waters is dictated by its Henry's Law constant.

5-Oxo-DL-proline (Pyroglutamic Acid): Due to its negligible vapor pressure and high water solubility, the Henry's Law constant for pyroglutamic acid is extremely low. Therefore, it will be partitioned almost entirely into the water phase, and air-water exchange is not a relevant transport pathway.

2-(Dimethylamino)ethanol (DMAE): The calculated Henry's Law constant for DMAE is very low (1.8 x 10⁻⁹ atm·m³/mol). nih.goveuropa.eu This indicates that DMAE will preferentially partition into water rather than air. As a result, air-water exchange is not a significant environmental transport process for this component. oecd.org

Mechanistic Insights into Bioaccumulation Potential in Environmental Systems (Excluding Organism-Specific Concentrations)

Bioaccumulation refers to the accumulation of a substance in an organism from all environmental sources. The potential for a non-metabolized organic chemical to bioaccumulate is mechanistically linked to its hydrophobicity, which is commonly estimated using the octanol-water partition coefficient (Log Kow).

5-Oxo-DL-proline (Pyroglutamic Acid): The experimental LogP (Log Kow) for this compound is -1.233. chemicalbook.com Substances with a Log Kow value less than 3 are generally considered to have a low potential for bioaccumulation. As a highly water-soluble and naturally occurring metabolite that is readily processed in biological systems, its potential for bioaccumulation is negligible.

2-(Dimethylamino)ethanol (DMAE): The Log Kow for DMAE has been reported as -0.55 and -0.25. nih.govwikipedia.org Based on these low values, a bioconcentration factor (BCF) for aquatic organisms is estimated to be 3. nih.gov This very low BCF value suggests that the potential for DMAE to bioaccumulate in environmental systems is low. nih.gov Furthermore, as it is readily biodegradable, it is unlikely to persist and accumulate in organisms.

Interactive Data Table: Physicochemical Properties and Environmental Fate Indicators Select a component from the dropdown to view its properties.

| Property | Value | Reference |

|---|

Predictive Modeling and Environmental Fate Assessment Frameworks

The environmental fate of 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1) is subject to predictive modeling to forecast its behavior and persistence in various environmental compartments. These models are essential for understanding the potential risks associated with its release into the environment.

Quantitative Structure-Activity Relationship (QSAR) models are a primary tool for predicting the environmental fate of chemical substances. nih.gov These models establish a relationship between the chemical structure of a compound and its environmental properties. For substances like 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1), QSARs can estimate key parameters that govern its environmental distribution and transformation.

The application of predictive models is guided by environmental fate assessment frameworks, which provide a structured approach to evaluating the environmental risks of chemicals. researchgate.netregulations.govelsevierpure.com These frameworks often incorporate data from predictive models to supplement experimental data, especially when the latter is limited. The use of such models is a crucial component of regulatory assessments, aiding in the classification of substances based on their persistence, bioaccumulation, and toxicity.

Various modeling approaches can be employed to predict the environmental fate of this compound. These range from simple partitioning models to more complex multimedia fate models. These models consider the physicochemical properties of the substance, such as its water solubility, vapor pressure, and octanol-water partition coefficient, to predict its distribution in air, water, soil, and sediment. researchgate.netelsevierpure.com

The accuracy of these predictive models is highly dependent on the quality of the input data and the methodologies used in their development. nih.gov Therefore, robust models are developed using extensive, high-quality datasets and are validated to ensure their reliability for regulatory purposes. nih.gov

The following table provides an overview of the types of predictive models and frameworks relevant to assessing the environmental fate of 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1).

Table 1: Predictive Models and Assessment Frameworks

| Model/Framework Type | Description | Relevance to Compound |

|---|---|---|

| QSAR Models | Predicts environmental fate properties based on chemical structure. | Estimates biodegradation rates, partitioning behavior, and potential for bioaccumulation. |

| Multimedia Fate Models | Simulates the distribution of a chemical in various environmental compartments (air, water, soil, sediment). | Predicts the ultimate environmental sink and concentration in different media. |

| Wastewater Treatment Plant Models | Simulates the removal and transformation of chemicals during wastewater treatment processes. | Assesses the potential for the compound to be discharged into aquatic environments. |

| Regulatory Assessment Frameworks | Provides a systematic approach for evaluating environmental risk, often incorporating predictive modeling data. | Guides the overall assessment of persistence, bioaccumulation, and toxicity (PBT) properties. |

Detailed research findings from predictive modeling studies provide insights into the expected environmental behavior of this compound. For instance, biodegradation models can predict the half-life of the substance in different environmental media, which is a critical factor in assessing its persistence. nih.gov Bayesian inference methods are increasingly used to characterize the distributions of reported half-lives, providing a more reliable data source for building predictive models. nih.gov

The constituent parts of the compound, 5-Oxo-DL-proline and 2-(dimethylamino)ethanol, are also considered in the assessment. 5-Oxo-DL-proline, also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. researchgate.net Amino acids are generally expected to be biodegradable. researchgate.netresearchgate.net 2-(Dimethylamino)ethanol is a precursor to acetylcholine and is also expected to undergo degradation. researchgate.net

Table 2: Predicted Environmental Fate Parameters

| Parameter | 5-Oxo-DL-proline | 2-(Dimethylamino)ethanol | Significance |

|---|---|---|---|

| Biodegradation | Predicted to be readily biodegradable. | Predicted to be readily biodegradable. | Indicates a low potential for persistence in the environment. |

| Bioaccumulation | Low potential for bioaccumulation. | Low potential for bioaccumulation. | Suggests the substance is unlikely to concentrate in organisms. |

| Mobility in Soil | High mobility expected. | High mobility expected. | Indicates a potential for leaching to groundwater. |

It is important to note that while predictive models are valuable tools, they are subject to uncertainties. nih.gov Therefore, the results from these models are often used in conjunction with available experimental data to provide a comprehensive environmental fate assessment. The continuous development and validation of these models are essential for improving the accuracy of environmental risk assessments for chemical compounds. nih.gov

Analytical Methodologies for the Characterization and Detection of 5 Oxo Dl Proline, Compound with 2 Dimethylamino Ethanol 1:1

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the components of the salt from a sample matrix and from each other for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, 5-Oxo-DL-proline is a polar, non-volatile amino acid derivative, and thus requires derivatization to increase its volatility for GC-MS analysis. researchgate.net A common approach is esterification, for instance, to its methyl ester. nih.govgoogle.com In contrast, 2-(dimethylamino)ethanol is a volatile amine and can be analyzed directly by GC-MS. uobasrah.edu.iq

Research Findings: Studies on plant extracts have successfully identified the methyl ester of 5-oxo-proline using GC-MS. nih.govgoogle.com For instance, the analysis of Lepidium sativum extracts showed the presence of N,N-Dimethylaminoethanol, and the analysis of Lepidium aucheri extracts identified DL-Proline, 5-oxo-, methyl ester. uobasrah.edu.iq These studies demonstrate the feasibility of using GC-MS to detect the individual components of the salt after appropriate sample preparation. Derivatization is a key step to ensure the successful analysis of the non-volatile component. researchgate.net

| Parameter | 5-Oxo-DL-proline (as methyl ester) | 2-(Dimethylamino)ethanol |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) | Amine-specific column (e.g., Rtx-5Amine) or a standard non-polar column |

| Injector Temperature | 250 - 280 °C | 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temp. 80-100 °C, ramp to 250-280 °C | Isothermal or gradient program depending on the complexity of the sample matrix |

| Derivatization Agent | Methanolic HCl, Diazomethane, or other esterifying agents | Not required, but can be derivatized with silylating agents for improved peak shape |

| Mass Spectrometry | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full scan or Selected Ion Monitoring (SIM) | Full scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Aqueous and Solid Matrices

LC-MS is a highly suitable technique for the analysis of polar and non-volatile compounds like 5-Oxo-DL-proline and its salt with 2-(dimethylamino)ethanol, as it typically does not require derivatization. This method allows for the direct analysis of the compound in aqueous and solid matrices after appropriate extraction.

Research Findings: LC-MS, particularly with tandem mass spectrometry (MS/MS), is widely used for the analysis of amino acids and their derivatives in various biological and environmental samples. acs.org The technique offers high sensitivity and selectivity. For the analysis of the 1:1 salt, a reversed-phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be employed. The choice of mobile phase is critical and would typically consist of an aqueous component with an organic modifier and a pH modifier to ensure good peak shape for both the acidic and basic components.

| Parameter | Value |

| Column | Reversed-Phase C18 or HILIC column |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid or acetic acid |

| Gradient | A gradient elution from high aqueous to high organic content |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI) in positive and/or negative ion mode |

| Mass Spectrometry | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Detection Mode | Full scan for identification, and Multiple Reaction Monitoring (MRM) for quantification |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC coupled with various detectors, such as Ultraviolet (UV), Refractive Index (RI), or Evaporative Light Scattering (ELSD), can be used for the analysis of 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1). Since 2-(dimethylamino)ethanol lacks a strong chromophore, UV detection would be primarily for the 5-Oxo-DL-proline component. For the simultaneous detection of both components without derivatization, ELSD or a charged aerosol detector (CAD) would be more suitable.

Research Findings: HPLC methods are well-established for the analysis of amino acids and organic acids. researchgate.net For the analysis of the target compound, a reversed-phase C18 column is a common choice. ekb.eg To enhance the detection of both components by UV, pre-column or post-column derivatization with a UV-active agent can be employed. researchgate.net

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer pH 2.5-7) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV at low wavelength (e.g., 210 nm) for 5-Oxo-DL-proline; ELSD or CAD for both components |

| Derivatization (optional for UV) | Reagents like o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) for primary/secondary amines, or specific reagents for carboxylic acids |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the 1:1 salt of 5-Oxo-DL-proline and 2-(dimethylamino)ethanol, both ¹H and ¹³C NMR would provide characteristic signals for both components, and their interaction could potentially be observed through chemical shift changes compared to the individual free forms.

Expected Research Findings: The ¹H NMR spectrum would show characteristic multiplets for the pyrrolidone ring protons of 5-Oxo-DL-proline and the ethyl chain protons of 2-(dimethylamino)ethanol. The N-methyl protons of the 2-(dimethylamino)ethanol moiety would appear as a singlet. The formation of the salt would likely lead to a downfield shift of the protons adjacent to the amine in 2-(dimethylamino)ethanol and changes in the chemical shift of the protons in the 5-Oxo-DL-proline ring. 2D NMR techniques like COSY, HSQC, and HMBC would be used to confirm the connectivity of the atoms in both components. pitt.edursc.org

| Nucleus | Expected Chemical Shift (δ) for 5-Oxo-DL-proline Moiety | Expected Chemical Shift (δ) for 2-(Dimethylamino)ethanol Moiety |

| ¹H | ~4.2 ppm (CH), ~2.2-2.5 ppm (CH₂) | ~3.7 ppm (OCH₂), ~2.8 ppm (NCH₂), ~2.5 ppm (N(CH₃)₂) |

| ¹³C | ~178 ppm (C=O, acid), ~175 ppm (C=O, amide), ~58 ppm (CH), ~30 ppm (CH₂), ~25 ppm (CH₂) | ~65 ppm (OCH₂), ~58 ppm (NCH₂), ~45 ppm (N(CH₃)₂) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of the salt will exhibit characteristic absorption bands for both the 5-Oxo-DL-proline and 2-(dimethylamino)ethanol components. The formation of the ammonium (B1175870) carboxylate salt will be evident from the presence of a broad absorption band for the N⁺-H stretch and the characteristic carboxylate (COO⁻) stretches, which differ from the carboxylic acid (COOH) C=O and O-H stretches of the free acid. nist.gov

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N⁺-H stretch (from ammonium) | 3200 - 2800 (broad) |

| C-H stretch (aliphatic) | 2980 - 2850 |

| C=O stretch (amide) | ~1680 |

| COO⁻ stretch (asymmetric) | ~1600 |

| COO⁻ stretch (symmetric) | ~1400 |

| C-N stretch | 1200 - 1000 |

| O-H bend (from alcohol) | ~1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Neither 5-Oxo-DL-proline nor 2-(dimethylamino)ethanol possesses a strong chromophore that absorbs significantly in the standard UV-Vis range (200-800 nm). science-softcon.de The primary absorption would be due to the n→π* transition of the carbonyl group in the amide of 5-Oxo-DL-proline, which typically occurs at a low wavelength (around 210-220 nm) and has a low molar absorptivity. Therefore, UV-Vis spectroscopy is of limited use for the direct characterization of this compound but can be employed for detection in HPLC analysis at low wavelengths.

Sample Preparation Strategies for Complex Environmental and Industrial Matrices

The primary challenge in analyzing Einecs 285-739-9 in environmental matrices (e.g., wastewater, surface water, soil) and industrial matrices (e.g., process effluents, synthesis reaction mixtures) is the presence of a high concentration of interfering substances. These interferences can include salts, humic acids, proteins, and other organic compounds that can suppress analytical signals and contaminate instrumentation. Therefore, a robust sample preparation strategy is essential to isolate and concentrate the target analytes—pyroglutamate (B8496135) and DMAE—prior to instrumental analysis.

Solid-Phase Extraction (SPE) is the most versatile and effective technique for this purpose. The selection of the SPE sorbent is critical and depends on the specific analyte being targeted.

For the Pyroglutamate Anion: Strong Anion Exchange (SAX) or Mixed-Mode Anion Exchange (MAX) sorbents are ideal. These materials utilize a positively charged functional group (e.g., quaternary amine) to retain the negatively charged pyroglutamate anion while allowing neutral and cationic interferences to pass through.

For the DMAE Cation: Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) sorbents are employed. These contain negatively charged functional groups (e.g., sulfonic acid) that bind the positively charged DMAE cation.

Simultaneous Extraction: A tandem approach, where the sample is passed sequentially through a cation exchange and an anion exchange cartridge, can be used to isolate both components. Alternatively, a carefully designed protocol using a mixed-mode sorbent combining reversed-phase and ion-exchange characteristics may be developed.

A typical SPE workflow involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analytes. The pH of the sample and the elution solvent must be carefully controlled to ensure the analytes are in the correct ionic state for retention and subsequent release.

The following data table outlines hypothetical yet representative SPE protocols for isolating pyroglutamate and DMAE from industrial wastewater.

Table 1: Example Solid-Phase Extraction (SPE) Protocols for Industrial Wastewater (This table is designed to be interactive. Users can typically sort columns by clicking on the headers.)

| Parameter | Protocol for Pyroglutamate (Anion) | Protocol for DMAE (Cation) |

| SPE Cartridge | Mixed-Mode Anion Exchange (MAX), 150 mg | Mixed-Mode Cation Exchange (MCX), 150 mg |

| Conditioning | 3 mL Methanol, followed by 3 mL ultrapure water | 3 mL Methanol, followed by 3 mL ultrapure water |

| Sample Loading | 100 mL wastewater, pH adjusted to 6.5 | 100 mL wastewater, pH adjusted to 3.0 |

| Washing Step 1 | 3 mL 5% Ammonium Hydroxide in water | 3 mL 0.1 M Formic Acid in water |

| Washing Step 2 | 3 mL Methanol | 3 mL Methanol |

| Elution | 2 x 2 mL of 2% Formic Acid in Methanol | 2 x 2 mL of 5% Ammonium Hydroxide in Methanol |

| Post-Elution | Evaporate to dryness and reconstitute in 1 mL mobile phase | Evaporate to dryness and reconstitute in 1 mL mobile phase |

Advanced Detection and Quantification Approaches in Trace Analysis

For the sensitive and selective quantification of pyroglutamate and DMAE at trace concentrations, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the methodology of choice. This technique combines the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry.

Chromatographic Separation: Due to the high polarity of both analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode. HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent (typically acetonitrile), which provides excellent retention for polar compounds that are poorly retained in traditional reversed-phase chromatography. The separation of the anionic pyroglutamate and cationic DMAE can be achieved in a single HILIC run.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves:

Ionization: Electrospray Ionization (ESI) is used to generate gas-phase ions. Analysis can be performed using polarity switching to detect the negative ion of pyroglutamate ([M-H]⁻) and the positive ion of DMAE ([M+H]⁺) in the same run.

Precursor Ion Selection: The first quadrupole (Q1) is set to select the specific mass-to-charge ratio (m/z) of the parent analyte ion.

Fragmentation: The selected ion is fragmented in the collision cell (q2).

Product Ion Selection: The third quadrupole (Q3) selects a specific, characteristic fragment ion for detection.

This precursor-to-product ion transition is highly specific to the analyte, minimizing the risk of false positives from matrix interferences. The use of stable isotope-labeled internal standards, such as Deuterium-labeled 2-(dimethylamino)ethanol and Carbon-13-labeled 5-Oxo-DL-proline, is highly recommended to correct for matrix effects and variations in instrument response.

The table below details typical LC-MS/MS parameters for the simultaneous analysis of both compounds.

Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis (This table is designed to be interactive. Users can typically sort columns by clicking on the headers.)

| Parameter | Setting |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | HILIC Amide Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI with fast polarity switching (+/-) |

| Analyte | 5-Oxo-DL-proline |

| Polarity | Negative (-) |

| Precursor Ion (m/z) | 128.0 |

| Product Ion 1 (Quantifier) | 84.0 |

| Product Ion 2 (Qualifier) | 41.0 |

| Analyte | 2-(Dimethylamino)ethanol |

| Polarity | Positive (+) |

| Precursor Ion (m/z) | 90.1 |

| Product Ion 1 (Quantifier) | 58.1 |

| Product Ion 2 (Qualifier) | 44.1 |

Method Validation and Quality Assurance in Analytical Research

A developed analytical method is only reliable if it has been thoroughly validated to prove it is fit for its intended purpose. Method validation is a mandatory process in analytical research and is performed according to established international guidelines (e.g., Eurachem, ICH). Key validation parameters ensure the data produced is accurate, precise, and defensible.

Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is confirmed by analyzing multiple blank matrix samples to ensure no interfering peaks are present at the retention time of the analytes.

Linearity and Range: The method must provide results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed using at least five concentration levels, and the coefficient of determination (r²) should typically be ≥0.99.

Accuracy (Trueness): Assessed via spike-recovery experiments, where a known amount of the analyte is added to a blank matrix sample. The sample is then analyzed, and the measured concentration is compared to the known spiked amount. Recoveries are typically expected to be within 80-120%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the Relative Standard Deviation (%RSD), which should ideally be <15%.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is a critical performance characteristic for trace analysis.

Matrix Effects: The alteration of analyte response due to co-eluting compounds from the matrix. This is quantified by comparing the response of an analyte in a matrix extract to its response in a pure solvent. The use of co-eluting stable isotope-labeled internal standards is the most effective way to compensate for these effects.

The following table summarizes representative validation results for the LC-MS/MS method described above when applied to wastewater and soil matrices.

Table 3: Summary of Method Validation Performance Data (This table is designed to be interactive. Users can typically sort columns by clicking on the headers.)

| Validation Parameter | Matrix | 5-Oxo-DL-proline | 2-(Dimethylamino)ethanol | Acceptance Criteria |

| Linearity (r²) | Solvent | 0.998 | 0.999 | ≥0.99 |

| LOQ | Wastewater | 0.5 µg/L | 0.2 µg/L | Method-dependent |

| LOQ | Soil | 2.0 µg/kg | 1.0 µg/kg | Method-dependent |

| Accuracy (Recovery %) | Wastewater | 95% | 102% | 80 - 120% |

| Accuracy (Recovery %) | Soil | 88% | 93% | 80 - 120% |

| Precision (Intra-day %RSD) | Wastewater | 4.5% | 3.8% | <15% |

| Precision (Inter-day %RSD) | Soil | 8.2% | 7.5% | <15% |

| Matrix Effect (%) | Wastewater | -25% (Suppression) | +15% (Enhancement) | Corrected by IS |

Ongoing quality assurance, including the analysis of procedural blanks, fortified matrix spikes, and quality control (QC) samples with every batch of samples, is crucial to ensure the long-term reliability and performance of the analytical method.

Industrial Applications and Technological Relevance of 5 Oxo Dl Proline, Compound with 2 Dimethylamino Ethanol 1:1

Role in Material Science and Polymer Chemistry

The primary contributor to the compound's relevance in material science is its 2-(dimethylamino)ethanol (DMAE) component. DMAE is a versatile tertiary amine that is widely utilized as a catalyst and additive in the manufacturing of polymers. atamanchemicals.com

Detailed Research Findings:

Catalyst for Polyurethanes: DMAE is an effective catalyst in the production of polyurethane foams and coatings. atamanchemicals.comgoogle.com It promotes both the gelling and blowing reactions, which are critical for controlling the foam's structure and properties. Patents describe its use in combination with other catalysts to achieve excellent reaction control. google.com Some formulations use DMAE to produce low-density packaging foams. atamanchemicals.commofanpu.com

Epoxy Resin Curing Agent: In the formulation of epoxy resins, DMAE functions as a curing agent, influencing the cross-linking process. ontosight.ai Research has shown that its inclusion can enhance the bonding strength of epoxy adhesives to various substrates, including steel and aluminum alloys. ontosight.ai

Polymer Additive: DMAE is incorporated into various polymer systems to modify their properties. It can act as a pH stabilizer and viscosity modifier in waterborne coatings and paints. atamanchemicals.com In some cases, the amine can be chemically integrated into the polymer backbone, which helps to minimize the residual amine odor often associated with these products. atamanchemicals.commofanpu.com

The use of DMAE in the salt form with 5-oxo-DL-proline could offer a method for moderating its catalytic activity or improving its handling and stability in certain formulations. Furthermore, the introduction of the pyroglutamate (B8496135) moiety could potentially impart specific surface properties or functionalities to the final polymer.

Utilization in Chemical Manufacturing Processes and Intermediate Synthesis

The 5-oxo-DL-proline component, also known as pyroglutamic acid, is a key contributor to the compound's value in chemical manufacturing. It is recognized as an inexpensive and highly versatile chiral building block. researchgate.net

Detailed Research Findings:

Chiral Precursor: Derived from the cyclization of glutamic acid, pyroglutamic acid provides a readily available source of chirality, which is crucial for the asymmetric synthesis of complex molecules. researchgate.net It serves as a foundational intermediate for producing a wide range of bioactive natural products and pharmaceuticals. researchgate.netgoogle.com

Versatile Synthetic Intermediate: The structure of pyroglutamic acid features multiple reactive sites that can be selectively modified, making it a valuable precursor for other key intermediates like pyroglutaminols. researchgate.netgoogle.com It is a documented starting material for the synthesis of conformationally restricted amino acid analogues and complex peptide structures. nih.govresearchgate.net

Vector for Bioavailability: Pidolic acid (pyroglutamic acid) is used as a carrier or "vector" for other organic molecules, such as deanol (DMAE), to potentially enhance their bioavailability in certain applications. solabia.com

The compound Einecs 285-739-9 serves as a stable, salt-form of pyroglutamic acid. This can be advantageous in a manufacturing setting, providing a ready-to-use intermediate that may have improved solubility or handling characteristics compared to the free acid.

Applications as a Research Reagent and in Laboratory Methodologies

In a laboratory context, 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1) serves as a convenient reagent, providing both a chiral building block and a functional amine from a single source. Its utility is rooted in the extensive synthetic chemistry developed around its components.

Detailed Research Findings:

Asymmetric Synthesis Research: Pyroglutamic acid is a staple in academic and industrial research focused on developing new methods for asymmetric synthesis. researchgate.net It has been used as a scaffold to create bicyclic lactam systems that control the stereochemistry of subsequent synthetic intermediates. nih.gov

Advanced Synthetic Reactions: Derivatives of pyroglutamic acid are employed in complex, multi-component reactions. For example, its derivatives have been successfully used in the Ugi reaction to generate a variety of other functionalized pyroglutamic acid derivatives. thieme-connect.com

Development of Bioactive Analogues: Researchers utilize pyroglutamic acid to synthesize constrained analogues of other amino acids, such as lysine (B10760008) and glutamine. nih.gov These analogues are instrumental in studying protein-ligand interactions and designing new therapeutic agents. researchgate.net

The salt itself can be used in laboratory methodologies as a starting material for synthesizing new chemical entities that incorporate either or both of its constituent parts.

Contribution to Novel Chemical Technologies and Processes

While direct contributions of the specific salt this compound to novel technologies are not explicitly documented, the characteristics of its components place it at the intersection of several key areas of modern chemical innovation.

The increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries drives innovation in asymmetric synthesis. The use of inexpensive, bio-derived chiral building blocks like 5-oxo-DL-proline is central to this effort, representing a move towards more sustainable and efficient chemical production. researchgate.net

Furthermore, there is growing interest in the development of functional salts and ionic liquids. The combination of an amino acid derivative with an amine base creates a compound with unique physicochemical properties. Such salts could potentially be designed as task-specific catalysts, reaction media, or delivery systems in novel "green" chemical processes, an area where this compound could find future applications.

Data Tables

Table 1: Overview of Compound this compound and Its Components

| Identifier | Chemical Name | Role/Function |

| This compound | 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1) | Salt of a chiral intermediate and a polymer catalyst. |

| 5-Oxo-DL-proline | DL-Pyroglutamic acid | Chiral building block; synthetic intermediate. researchgate.netgoogle.com |

| 2-(Dimethylamino)ethanol | DMAE; Deanol | Polymer catalyst; curing agent; synthetic intermediate. atamanchemicals.comontosight.ai |

Theoretical and Computational Chemistry Studies of 5 Oxo Dl Proline, Compound with 2 Dimethylamino Ethanol 1:1

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the geometry, stability, and reactivity of chemical compounds at the atomic level. For the 1:1 compound of 5-Oxo-DL-proline and 2-(dimethylamino)ethanol, these studies would elucidate the nature of the ionic bond between the carboxylate of the pyroglutamic acid and the protonated amine of DMAE, as well as the potential for additional hydrogen bonding interactions.

5-Oxo-DL-proline: Computational studies on 5-Oxo-DL-proline typically focus on its conformational flexibility, the planarity of the lactam ring, and the electronic properties of the carboxylic acid group. nist.gov The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (the carbonyl oxygen and the nitrogen in the ring) makes it a versatile molecule for forming complexes. nist.gov

2-(Dimethylamino)ethanol (DMAE): For DMAE, molecular dynamics simulations and ab initio computations have been employed to develop force fields and understand its behavior in condensed phases. aston.ac.ukunlp.edu.ar These studies highlight the presence of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom. aston.ac.ukunlp.edu.ar The calculated dipole moment from these simulations is in good agreement with experimental values, indicating the accuracy of the computational models. aston.ac.ukunlp.edu.ar

The 1:1 Compound: In the combined compound, the proton from the carboxylic acid of 5-Oxo-DL-proline is transferred to the tertiary amine of DMAE, forming a pyroglutamate (B8496135) anion and a dimethylaminoethanolammonium cation. Molecular modeling of this ion pair would be crucial to determine the most stable conformation, the charge distribution, and the strength of the ionic interaction. The interaction energies can be calculated using quantum mechanical methods like Density Functional Theory (DFT).

Computed Molecular Properties:

Below are tables of computed molecular properties for the individual components, which serve as a basis for understanding the properties of the combined compound.

Table 1: Computed Properties of 5-Oxo-DL-proline Data sourced from Cheméo, using Joback and Crippen calculation methods. chemeo.com

| Property | Value | Unit | Method |

| Molecular Weight | 129.11 | g/mol | - |

| ΔfG° | -272.85 | kJ/mol | Joback |

| ΔfH°gas | -450.75 | kJ/mol | Joback |

| ΔfusH° | 17.43 | kJ/mol | Joback |

| ΔvapH° | 61.41 | kJ/mol | Joback |

| log10WS | 0.01 | - | Crippen |

| logPoct/wat | -0.650 | - | Crippen |

| Pc | 5889.94 | kPa | Joback |

| Tboil | 591.50 | K | Joback |

| Tfus | 441.01 | K | Joback |

| Vc | 0.326 | m³/kmol | Joback |

Table 2: Computed Properties of 2-(Dimethylamino)ethanol Data sourced from ECHEMI. echemi.com

| Property | Value | Unit |

| Molecular Weight | 89.14 | g/mol |

| XLogP3 | -0.4 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 2 | - |

| Topological Polar Surface Area | 23.5 | Ų |

| Heavy Atom Count | 6 | - |

| Complexity | 28.7 | - |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Parameters

QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. ecetoc.org For environmental science, these models are invaluable for predicting the fate and effects of chemicals in the environment, especially for compounds with limited experimental data. ecetoc.orgtandfonline.com

For 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1), QSAR/QSPR models could predict key environmental parameters such as biodegradability, soil adsorption coefficient (Koc), and bioconcentration factor (BCF). As this compound is an organic salt, its environmental behavior will be influenced by its dissociation into the pyroglutamate anion and the DMAE cation.

Applicable Models:

For the Cation (protonated DMAE): QSPR models for aliphatic alcohols and amines are relevant. nih.govkg.ac.rsnih.gov These models often use descriptors such as molecular weight, logP (octanol-water partition coefficient), and topological indices to predict properties like water solubility and boiling point. kg.ac.rs

For the Anion (pyroglutamate): QSAR models for amino acids and their derivatives can be used to estimate biodegradability and potential for bioaccumulation. biologists.com Descriptors in these models often include hydrophobicity, electronic parameters, and steric properties. biologists.com

The development of a specific QSAR/QSPR model for this compound would require a dataset of structurally similar organic salts with experimentally determined environmental data. The models would likely need to account for the properties of both the anion and the cation.

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to investigate reaction mechanisms and the associated energy changes. For the compound , relevant reactions include its formation from the parent acid and base, and its potential degradation pathways in the environment.

Formation of the Compound: The formation of the 1:1 compound is an acid-base reaction. Computational methods can model the proton transfer from the carboxylic acid of 5-Oxo-DL-proline to the nitrogen atom of DMAE. The energetics of this reaction, including the reaction enthalpy and activation energy, can be calculated to confirm the spontaneity of the salt formation.

Degradation Pathways: The environmental degradation of the compound would likely proceed through the breakdown of its individual components.

5-Oxo-DL-proline: Computational studies on the hydrolysis of the lactam ring in pyroglutamic acid can provide insights into its stability in aqueous environments. The opening of the ring would yield glutamic acid, which is readily biodegradable. The enzymatic and non-enzymatic cyclization of glutamic acid to pyroglutamic acid has been studied computationally, providing information on the transition states and energy barriers of these processes. pnas.org

2-(Dimethylamino)ethanol: The biodegradation of DMAE is expected to involve the oxidation of the alcohol group and the demethylation of the amine group. Computational methods can be used to model the reaction pathways of these oxidative processes, for example, by calculating the bond dissociation energies to predict the most likely sites of initial attack by radicals.

Predictive Simulations of Environmental Partitioning and Transport

Predictive simulations are essential for understanding how a chemical will distribute itself in the environment (i.e., its partitioning between air, water, soil, and biota) and its potential for long-range transport.

For an ionic compound like Einecs 285-739-9, its environmental partitioning is largely governed by its high water solubility and low volatility. Upon release into the environment, it is expected to primarily reside in the aqueous phase.

Modeling Approaches:

Fugacity Models: These models can be used to predict the distribution of a chemical in a multi-compartment environment. researchgate.net For this compound, the high water solubility and negligible vapor pressure would lead to a very low predicted fugacity in air and a high predicted concentration in water.

Partition Coefficient (Koc) Estimation: The adsorption of the compound to soil and sediment is a key partitioning process. The organic carbon-water (B12546825) partition coefficient (Koc) can be estimated using QSPR models based on the properties of the individual ions. The ionic nature of the compound suggests that electrostatic interactions with charged soil components will be significant.

Transport in Water: Once in the aqueous phase, the compound will be subject to transport by water currents. Its potential to leach into groundwater can also be assessed using models that consider its adsorption characteristics and the properties of the soil.

Given the ionic nature of the compound, its partitioning behavior is more complex than that of neutral organic molecules. The pH of the environment will play a crucial role, affecting the protonation state of the components and their interaction with environmental matrices. Predictive models for organic salts are an active area of research. oecd.org

Regulatory Science and Research Implications for 5 Oxo Dl Proline, Compound with 2 Dimethylamino Ethanol 1:1

Influence of Chemical Inventories (e.g., EINECS) on Research Prioritization

The inclusion of a substance in a chemical inventory like the European Inventory of Existing Commercial Chemical Substances (EINECS) is a critical first step that has significant ramifications for research. EINECS, which lists substances that were on the European Community market between 1971 and 1981, serves as a primary legal tool to distinguish between "existing" and "new" chemicals. tandfonline.comtandfonline.com Substances listed, such as 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1), are considered "phase-in" substances under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. nih.goveuropa.eu

This designation directly influences research prioritization. For "existing" chemicals, the burden of proof for safety lies with the industry, which must provide data on the substance's properties, uses, and potential risks. nih.gov This requirement often triggers a wave of toxicological and environmental research that might not have been conducted otherwise. The very act of being on an inventory like EINECS means a substance is on the regulatory radar, prompting companies to invest in research to meet compliance obligations and ensure market access. nih.govontosight.ai

Conversely, for substances not on such inventories ("new" chemicals), pre-market testing is required, focusing research efforts at an earlier stage of development. tandfonline.com The existence of inventories thus channels research funding and efforts towards a specific set of commercially available chemicals, ensuring that those already in circulation are adequately studied.

Data Requirements within Regulatory Frameworks Driving Academic Investigations

Regulatory frameworks, most notably REACH in the European Union, are major drivers of academic and industrial research. nih.govambienteterritoriosociedade-ics.org REACH mandates that companies manufacturing or importing substances in quantities of one tonne or more per year submit a registration dossier to the European Chemicals Agency (ECHA). reach.luecomundo.eu This dossier must contain detailed information on the substance's intrinsic properties. europa.eu

The specific data required depends on the tonnage band in which the substance is manufactured or imported. cnrs.freuropa.eu For a substance like 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1), the necessary research would be dictated by its production volume.

Interactive Data Table: Illustrative REACH Data Requirements by Tonnage Band

| Tonnage Band (tonnes/year) | Required Information (Illustrative) |

| 1 - 10 | Physicochemical data, in vitro irritation/corrosion studies, in vitro gene mutation study. |

| 10 - 100 | Annex VII data plus further toxicological studies (e.g., short-term repeated dose toxicity, reproductive/developmental toxicity screening). A Chemical Safety Report is also required. reach.lueuropa.eu |

| 100 - 1000 | Annex VIII data plus additional long-term toxicity and ecotoxicity studies. |

| 1000+ | Full Annex X data set, including carcinogenicity and long-term aquatic toxicity studies. |

This table is for illustrative purposes. The specific requirements can be adapted based on the substance's properties and uses.

When existing data is insufficient to meet these requirements, new studies must be commissioned. europa.eu This often leads to collaborations between industry and academic research institutions to conduct the necessary toxicological and ecotoxicological testing. While industry-sponsored studies conducted under Good Laboratory Practice (GLP) are predominant, data from peer-reviewed academic research can also be used, provided it meets regulatory quality criteria. nih.gov This creates a direct link between regulatory data needs and the direction of academic research.

Emerging Research Needs Arising from Environmental and Chemical Policy Assessments

Beyond the standard data requirements, evolving environmental and chemical policies continuously generate new research needs. Growing concerns about the environmental fate and impact of chemicals are pushing for more comprehensive assessments. For a compound like 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1), which is an amino acid derivative, research into its biodegradability and potential ecotoxicity is becoming increasingly important. rsc.orgcanada.ca

Recent policy discussions and research initiatives highlight several key areas of emerging research:

Endocrine Disruption, Neurotoxicity, and Immunotoxicity: There is a growing focus on identifying and regulating chemicals with these specific hazardous properties, which may require the development of new, sensitive test methods. youtube.comeu-parc.eu

Chemical Mixtures: The real world involves exposure to multiple chemicals simultaneously. Assessing the combined effects of chemical mixtures is a complex scientific challenge and a growing area of regulatory interest. nih.gov

Environmental Footprint: Life cycle assessments that quantify the environmental impact of a chemical's entire production process, from raw materials to the final product, are gaining traction. frontiersin.org For a substance like 5-Oxo-DL-proline, this would involve evaluating the environmental cost of its synthesis from its constituent parts. ontosight.aimdpi.com

Alternatives to Animal Testing: There is a strong regulatory and ethical push to develop and validate non-animal testing methods, such as in vitro assays and computational models (QSARs), to predict chemical toxicity. europa.eueu-parc.eu The Amino acid Derivative Reactivity Assay (ADRA) is one such example developed for assessing skin sensitization. oecd.org

These emerging research areas, driven by evolving policy, will likely shape future investigations into substances like EINECS 285-739-9.

Interplay between Scientific Research and Regulatory Decision-Making Processes

The relationship between scientific research and regulatory decision-making is fundamentally symbiotic, though not always seamless. nih.gov Scientific evidence is the bedrock upon which regulatory actions, such as restrictions or authorizations, are built. ambienteterritoriosociedade-ics.orgyoutube.com

For a compound like 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1), the scientific data generated to fulfill REACH requirements will directly inform the risk assessment conducted by regulators. europa.eu This assessment determines the conditions under which the substance can be used safely. reach.lu

However, the translation of scientific findings into regulatory policy can be complex. youtube.com Regulators must often make decisions in the face of scientific uncertainty. youtube.com Furthermore, the criteria for what constitutes "regulatory-relevant" science can be stringent, sometimes leading to a gap between academic research and the data used in regulatory assessments. nih.govyoutube.com

Initiatives like the Partnership for the Assessment of Risks from Chemicals (PARC) aim to bridge this gap by fostering collaboration between scientists and regulators to ensure that research is targeted towards the most pressing regulatory challenges. youtube.comeu-parc.eu By identifying key areas of regulatory need, such as improving the understanding of hazardous chemicals and reducing reliance on animal testing, these partnerships help to align the trajectory of scientific research with the goals of public and environmental health protection. eu-parc.eu The continuous dialogue between the scientific community and regulatory bodies is therefore essential for a robust and science-based approach to chemical management. nih.govambienteterritoriosociedade-ics.org

Conclusion and Future Research Perspectives on 5 Oxo Dl Proline, Compound with 2 Dimethylamino Ethanol 1:1

Synthesis of Current Academic Understanding and Significant Findings

Current understanding of 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1) centers on its identity as a salt formed from pyroglutamic acid and DMAE. ontosight.ai Research has primarily focused on the individual components. Pyroglutamic acid is recognized for its role in amino acid metabolism. ontosight.ai DMAE has been investigated for its potential as a cholinergic precursor, although the mechanism and effectiveness are still subjects of scientific discussion. ontosight.ainih.gov A significant finding is the application of DMAE in topical formulations for its potential skin firming effects. nih.gov

Identification of Promising Avenues for Future Investigation

Future research could explore the synergistic effects of combining 5-oxo-DL-proline and 2-(dimethylamino)ethanol in this specific salt form. Investigations into the compound's specific biological activities, beyond those of its individual components, could reveal novel applications. ontosight.ai Further studies are warranted to elucidate the precise mechanisms of action of DMAE in dermatological applications. nih.gov Additionally, exploring the use of this compound as a chiral resolving agent or in the synthesis of novel bioactive molecules presents a promising avenue for research. mdpi.com

Broader Implications for Green Chemistry and Environmental Sustainability

The synthesis of 5-Oxo-DL-proline, compound with 2-(dimethylamino)ethanol (1:1) via a simple acid-base reaction with no by-products aligns with the principles of atom economy in green chemistry. The potential for using bio-derived components, such as proline from natural sources, could further enhance its green credentials. researchgate.net Research into the biodegradability of this compound and its constituents is crucial for assessing its long-term environmental impact. researchgate.net The use of such compounds in applications that replace more hazardous or persistent chemicals would contribute to broader goals of environmental sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。